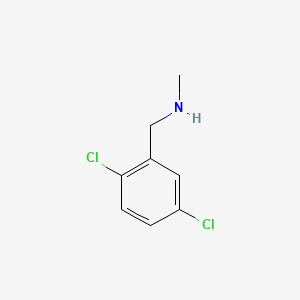

N-(2,5-Dichlorobenzyl)-N-methylamine

Overview

Description

N-(2,5-Dichlorobenzyl)-N-methylamine is a chemical compound that is structurally related to various other compounds studied for their potential biological activities and interactions with biological receptors. Although the specific compound N-(2,5-Dichlorobenzyl)-N-methylamine is not directly mentioned in the provided papers, compounds with similar structural motifs have been synthesized and characterized for their biological relevance, particularly in the context of sigma receptor binding affinity and potential therapeutic applications.

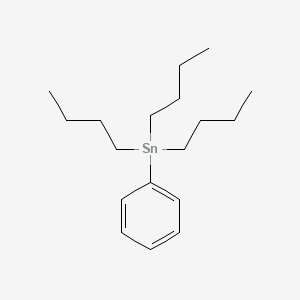

Synthesis Analysis

The synthesis of related compounds involves the formation of N-alkyl and N-arylethyl amine derivatives. For instance, the synthesis of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine demonstrates the creation of a compound with high affinity for sigma receptors, suggesting that similar synthetic strategies could be applied to the synthesis of N-(2,5-Dichlorobenzyl)-N-methylamine .

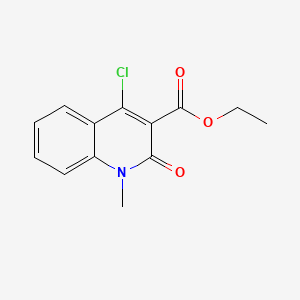

Molecular Structure Analysis

The molecular structure of related compounds has been explored through various techniques, including X-ray crystallography and computational studies. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions within the crystal lattice . These findings provide insights into how the molecular structure of N-(2,5-Dichlorobenzyl)-N-methylamine might be analyzed.

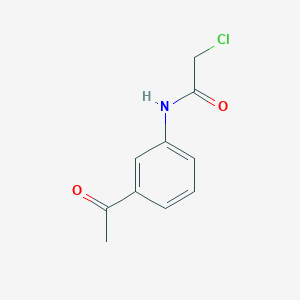

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied in the context of their potential as therapeutic agents. For instance, N-((2,3-dichlorophenyl)(ethoxy)methyl)-2-methoxy-4-nitrobenzenamine was synthesized and its interactions with proteins relevant to SARS-CoV-2 were investigated through molecular docking studies . This suggests that N-(2,5-Dichlorobenzyl)-N-methylamine could also be analyzed for its chemical reactivity with biological targets.

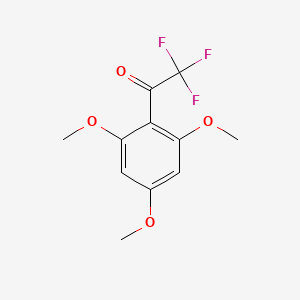

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been characterized using spectroscopic methods and theoretical calculations. For example, N-(2,4-dichlorobenzylidene)-3-methylbenzenamine was studied using FT-IR, Raman, NMR, and UV-VIS spectroscopy, and its thermal stability was assessed . These techniques could be employed to determine the properties of N-(2,5-Dichlorobenzyl)-N-methylamine, including its vibrational frequencies, NMR chemical shifts, and stability.

Scientific Research Applications

Understanding Toxicity Mechanisms

Paraquat dichloride, a compound with structural specificity and use in agricultural sectors as a herbicide, offers insights into the biochemical pathways that could be relevant when studying N-(2,5-Dichlorobenzyl)-N-methylamine. The detailed mechanisms of lung toxicity induced by paraquat, including oxidative stress and the polyamine transport system, could provide a framework for assessing potential toxicological profiles of structurally similar compounds (R. Dinis-Oliveira et al., 2008).

Impurity Profiling in Synthetic Pathways

The comprehensive review on the impurity profiling of synthetic amphetamines underscores the importance of understanding the synthetic routes and potential contaminants in the manufacture of chemical compounds. This approach is crucial for forensic science and pharmaceutical manufacturing, providing a methodological basis for studying N-(2,5-Dichlorobenzyl)-N-methylamine's synthesis and impurity profile (N. Stojanovska et al., 2013).

Molecular Imprinting in Toxicology Studies

The scientometric review of 2,4-D herbicide toxicity highlights the growing body of research on the toxicological impact of herbicides. It emphasizes the significance of molecular biology in understanding the toxicology of chemical compounds, suggesting a potentially relevant area for studying N-(2,5-Dichlorobenzyl)-N-methylamine in environmental and occupational health contexts (Natana Raquel Zuanazzi et al., 2020).

Application Potential in Biomedical Polymers

The exploration of additives to modulate the phase behavior of biomedical polymers, such as thermoresponsive polymers (TRPs), indicates the importance of chemical compounds in enhancing the properties of biomaterials. This research could inform the potential utility of N-(2,5-Dichlorobenzyl)-N-methylamine in biomedical applications, where its effects on the phase behavior of polymers might be exploited (Payal Narang & P. Venkatesu, 2019).

Exploring Xylan Derivatives for Drug Delivery

The chemical modification of xylan into biopolymer ethers and esters with specific properties provides an example of how chemical compounds, potentially including N-(2,5-Dichlorobenzyl)-N-methylamine, could be utilized in creating novel materials for drug delivery applications (K. Petzold-Welcke et al., 2014).

Mechanism of Action

Target of Action

Compounds with a structure similar to “N-(2,5-Dichlorobenzyl)-N-methylamine” often target proteins or enzymes in the body. For instance, indole derivatives, which share a similar aromatic structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

The interaction of these compounds with their targets can lead to a variety of effects. For example, 2,4-Dichlorobenzyl alcohol, a compound with a similar dichlorobenzyl group, is known to have antiseptic properties, able to kill bacteria and viruses associated with mouth and throat infections .

Biochemical Pathways

The affected pathways can vary widely depending on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, the antiseptic properties of 2,4-Dichlorobenzyl alcohol result in the death of bacteria and viruses .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, a low-pH environment has been found to enhance the antiviral activity of dichlorobenzyl alcohol .

Safety and Hazards

properties

IUPAC Name |

1-(2,5-dichlorophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWHXHJPISASFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50238139 | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-Dichlorobenzyl)-N-methylamine | |

CAS RN |

90390-16-2 | |

| Record name | 2,5-Dichloro-N-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2,5-dichloro-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50238139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-(Benzo[d]thiazol-2-yl)isoxazol-5-amine](/img/structure/B1297754.png)